3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR
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Overview
Description
3-Azabicyclo[3.3.1]nonane hydrochloride, also known as AldrichCPR, is a bicyclic amine compound with the molecular formula C8H16NCl. This compound is known for its unique structural motif, which includes a nitrogen atom incorporated into a bicyclic framework. It is commonly used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane hydrochloride involves a tandem Mannich reaction. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, resulting in the formation of the desired bicyclic scaffold in good yields (up to 83%) . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the Mannich annulation.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.3.1]nonane hydrochloride are not widely documented, the compound can be synthesized on a larger scale using the aforementioned tandem Mannich reaction. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets through its nitrogen atom. The bicyclic framework allows for specific binding interactions with enzymes, receptors, or other biological molecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane-2,4-dione: This compound shares a similar bicyclic structure but includes additional carbonyl groups, which can alter its reactivity and applications.
Indole-fused azabicyclo[3.3.1]nonane: This compound incorporates an indole moiety, making it structurally more complex and potentially more biologically active.
Uniqueness
3-Azabicyclo[3.3.1]nonane hydrochloride is unique due to its relatively simple yet versatile bicyclic structure. This simplicity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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